N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester
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Overview
Description
N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester is a complex biochemical compound with the molecular formula C42H64N3O11P and a molecular weight of 817.94 . This compound is primarily used in proteomics research and serves as a protected sphingosine intermediate .
Preparation Methods
The synthesis of N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester involves multiple steps. The starting material, D-erythro-sphingosine, undergoes protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The hydroxyl groups at positions 2 and 3 are protected with an acetonide group. The phosphate group is then introduced at position 1, followed by esterification with 1-(2-nitrophenyl)ethyl groups . Industrial production methods typically involve similar steps but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester undergoes several types of chemical reactions:
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane. The acetonide group can be deprotected using aqueous acid.
Phosphorylation: The phosphate ester can be hydrolyzed under basic conditions to yield the free phosphate.
Substitution Reactions: The nitrophenyl groups can be displaced by nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester involves its role as a protected sphingosine. Upon deprotection, the free sphingosine can participate in various biochemical pathways, including sphingolipid metabolism and signaling. The compound’s photolyzable nature allows for controlled release of sphingosine upon exposure to light, enabling precise studies of sphingosine’s biological effects.
Comparison with Similar Compounds
N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester is unique due to its dual protection strategy and photolyzable properties. Similar compounds include:
N-tert-Butyloxycarbonyl-D-erythro-sphingosine: Lacks the acetonide and phosphate groups, making it less versatile.
D-erythro-sphingosine-1-phosphate: Lacks the Boc and acetonide protections, making it more reactive and less stable.
Photolyzable derivatives of sphingosine: These compounds share the photolyzable property but may differ in the protecting groups used.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl (4S,5R)-4-[bis[1-(2-nitrophenyl)ethoxy]phosphoryloxymethyl]-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64N3O11P/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-30-39-38(43(42(7,8)53-39)40(46)54-41(4,5)6)31-52-57(51,55-32(2)34-26-22-24-28-36(34)44(47)48)56-33(3)35-27-23-25-29-37(35)45(49)50/h21-30,32-33,38-39H,9-20,31H2,1-8H3/b30-21+/t32?,33?,38-,39+,57?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVZPYOMIGPVKC-IHELDSHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(OC(C)C2=CC=CC=C2[N+](=O)[O-])OC(C)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(OC(C)C2=CC=CC=C2[N+](=O)[O-])OC(C)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64N3O11P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747201 |
Source
|
Record name | tert-Butyl (4S,5R)-4-[({bis[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)methyl]-2,2-dimethyl-5-[(1E)-pentadec-1-en-1-yl]-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207516-26-5 |
Source
|
Record name | tert-Butyl (4S,5R)-4-[({bis[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)methyl]-2,2-dimethyl-5-[(1E)-pentadec-1-en-1-yl]-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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